3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s systematic IUPAC name is N-Cyclohexyl-N-methyl-β-alaninamide hydrochloride . This designation reflects its core structure:
- β-Alaninamide backbone : A three-carbon chain (propanamide) with an amino group (-NH₂) at the β-position.
- N-Cyclohexyl-N-methyl substitution : The amide nitrogen is doubly substituted with a cyclohexyl group and a methyl group.
- Hydrochloride salt : The amino group forms a zwitterionic structure with a chloride counterion.
The structure comprises:
- Cyclohexyl group : A six-membered saturated hydrocarbon ring attached to the nitrogen.
- Methyl group : A single carbon substituent on the same nitrogen.
- Propanamide chain : A β-amino group connected to a carboxamide moiety.
Structural Representation
| Functional Group | Position | Chemical Role |
|---|---|---|
| Cyclohexyl (-C₆H₁₁) | N-substituent | Steric bulk, conformational influence |
| Methyl (-CH₃) | N-substituent | Electron-donating effect |
| Amino (-NH₂) | β-position | Hydrogen bonding capability |
| Carboxamide (-CONH₂) | Terminal | Hydrophilicity, salt formation |
CAS Registry Number and Alternative Chemical Designations
The compound is registered under CAS 1219971-79-5 . Additional designations include:
| Designation | CAS Number | Source |
|---|---|---|
| 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride | 1219971-79-5 | |
| N-Cyclohexyl-N-methyl-β-alaninamide hydrochloride | 1219971-79-5 | |
| This compound | 1219971-79-5 |
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₂₁ClN₂O , with a calculated molecular weight of 220.74 g/mol . Key isotopic masses include:
Molecular Formula Breakdown
| Element | Symbol | Count | Atomic Mass (g/mol) | Contribution to Total |
|---|---|---|---|---|
| Carbon | C | 10 | 12.01 × 10 = 120.10 | 120.10 (54.4%) |
| Hydrogen | H | 21 | 1.008 × 21 = 21.17 | 21.17 (9.6%) |
| Chlorine | Cl | 1 | 35.45 | 35.45 (16.1%) |
| Nitrogen | N | 2 | 14.01 × 2 = 28.02 | 28.02 (12.7%) |
| Oxygen | O | 1 | 16.00 | 16.00 (7.2%) |
Stereochemical Considerations in Cyclohexyl-Methyl Substitution
The cyclohexyl group’s orientation (axial vs. equatorial) governs conformational stability. In cyclohexane derivatives, substituents prefer equatorial positions due to reduced 1,3-diaxial interactions . For cyclohexyl groups:
- A-value : 2.2 kcal/mol
- Equatorial preference : Minimizes steric clashes with axial hydrogens on adjacent carbons.
The methyl group on the nitrogen does not contribute to cyclohexane ring strain but influences electronic interactions. The compound’s stereochemistry is not explicitly resolved in literature, suggesting a racemic mixture or achiral structure.
Conformational Stability Analysis
| Factor | Equatorial Cyclohexyl | Axial Cyclohexyl |
|---|---|---|
| Steric interactions | Minimal (no 1,3-diaxial) | Significant (1,3-diaxial) |
| Energy difference | Lower energy (ΔG ≈ -2.2 kcal/mol) | Higher energy |
| Prevalence | Favored in solution | Minor population |
Properties
IUPAC Name |
3-amino-N-cyclohexyl-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h9H,2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIFOZMNWOMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride and related compounds:
*Estimated based on analogues.
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound increases lipophilicity compared to aromatic substituents (e.g., 4-fluorophenyl in or 3-methoxyphenyl in ). This affects solubility, with aromatic derivatives likely exhibiting better aqueous solubility due to polar interactions (e.g., hydrogen bonding with methoxy or halogen interactions ).
- Amino vs. Hydroxy Groups: The amino group in the target compound may facilitate hydrogen bonding in biological systems, whereas hydroxy groups in hydroxamic acids (e.g., compound 10 in ) enhance antioxidant activity via radical scavenging.
Biological Activity
3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula CHClNO. This compound is notable for its structural features, including an amino group, a cyclohexyl group, and a methyl group, which contribute to its biological activity. Understanding the biological mechanisms and potential applications of this compound can provide insights into its utility in pharmaceutical and biochemical research.
The synthesis of this compound typically involves the reaction of cyclohexylamine with N-methylpropanamide under controlled conditions. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The hydrophobic cyclohexyl and methyl groups enhance binding affinity and specificity, making this compound potentially useful in drug design.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may exhibit antifungal properties, particularly against strains resistant to conventional treatments .
- Enzyme Interactions : The compound has been used in studies to explore enzyme interactions, revealing potential roles in modulating enzyme activity and stability.
- Antimicrobial Properties : Compounds similar to this compound have shown promise as antimicrobial agents, with varying degrees of effectiveness depending on structural modifications .
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antifungal Evaluation : A study demonstrated that aminothiazole derivatives exhibited potent antifungal activity against Histoplasma species, suggesting that structural analogs could be developed from this compound for similar applications. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with cyclohexyl substitutions compared to those without .
- Enzyme Inhibition Studies : Research indicated that modifications at the amino position could enhance or diminish enzyme inhibition potency. For instance, compounds with bulky groups at this position showed reduced activity against certain enzymes, highlighting the importance of structural configuration in biological efficacy .
- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit potent biological activities, they also require careful assessment for toxicity in vivo. Compounds derived from similar structures were tested for their effects on biochemical parameters in animal models, revealing minimal adverse effects at therapeutic doses .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | MIC (µM) |
|---|---|---|
| This compound | Potential antifungal and enzyme interaction | Not yet established |
| 3-Amino-N-methylpropanamide hydrochloride | Moderate antifungal activity | MIC > 10 |
| N-Cyclohexyl-N-methylpropanamide hydrochloride | Low antimicrobial activity | MIC > 20 |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride?
- Methodological Answer : The compound can be synthesized via a Mannich-type reaction, leveraging amine hydrochloride salts and ketones in refluxing ethanol. For example, analogous syntheses involve in situ formation of N,N-dialkylmethyleneammonium chloride intermediates, followed by Michael addition with methylene-active ketones . Optimization steps include controlling reaction temperature (70–80°C), using polyformaldehyde as a carbonyl source, and isolating the hydrochloride salt via recrystallization from ethanol/water mixtures.
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended. Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (gradient elution: 5–95% acetonitrile over 30 minutes). Compare retention times and mass spectra (via LC-MS) against reference standards, such as EP-grade impurities (e.g., structurally related amides or cyclohexyl derivatives) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact by employing closed systems during synthesis. For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste channels. Safety data for analogous hydrochlorides recommend P305/P351+P338 (eye exposure: rinse with water for 15 minutes) and P264 (post-handling washing) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict energy barriers for key steps (e.g., amine alkylation). Pair this with cheminformatics to screen solvent effects (e.g., ethanol vs. DMF) and reagent ratios. Experimental validation should follow, using high-throughput robotic platforms to test computationally derived conditions .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example:
- Receptor binding : Compare SPR (surface plasmon resonance) with radioligand displacement assays.
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition measured via Ellman’s assay) alongside LC-MS quantification of reaction products .
Statistical tools (e.g., Bland-Altman analysis) can identify systematic biases between methods.
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH stability : Prepare buffered solutions (pH 1–10) and incubate at 25°C/40°C. Sample at intervals (0, 7, 14 days) and analyze via HPLC for degradation products (e.g., hydrolysis of the amide bond).
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Pair with FT-IR to detect structural changes (e.g., loss of NH or CO bands) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
